4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine
CAS No.: 1065101-82-7
Cat. No.: VC3312611
Molecular Formula: C10H11F3N2O
Molecular Weight: 232.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1065101-82-7 |
|---|---|
| Molecular Formula | C10H11F3N2O |
| Molecular Weight | 232.2 g/mol |
| IUPAC Name | 4-[2-(trifluoromethyl)pyridin-4-yl]morpholine |
| Standard InChI | InChI=1S/C10H11F3N2O/c11-10(12,13)9-7-8(1-2-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2 |
| Standard InChI Key | UVXKJVGVNSBEMX-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC(=NC=C2)C(F)(F)F |
| Canonical SMILES | C1COCCN1C2=CC(=NC=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine features a pyridine ring with a trifluoromethyl group at the 2-position and a morpholine group attached at the 4-position. This arrangement creates a molecule with distinct physicochemical properties that make it valuable for various applications in medicinal and agricultural chemistry.
Basic Identification and Properties
The compound is identified by CAS number 1065101-82-7 and possesses the molecular formula C₁₀H₁₁F₃N₂O with a molecular weight of 232.2 g/mol. The presence of the trifluoromethyl group significantly affects the compound's electronic properties, while the morpholine moiety introduces a basic nitrogen center that can participate in hydrogen bonding and other interactions.
Structural Data
The following table summarizes the key structural and identification parameters of 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine:
| Parameter | Value |
|---|---|
| CAS Number | 1065101-82-7 |
| Molecular Formula | C₁₀H₁₁F₃N₂O |
| Molecular Weight | 232.2 g/mol |
| Structure | Pyridine ring with CF₃ at position 2 and morpholine at position 4 |
| IUPAC Name | 4-[2-(trifluoromethyl)pyridin-4-yl]morpholine |
Synthesis Methods
The synthesis of 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine involves sophisticated chemical procedures that allow for the precise construction of its molecular architecture.
Palladium-Catalyzed Cross-Coupling Reactions
The most common synthetic route for preparing 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine typically involves palladium-catalyzed cross-coupling reactions. These reactions are particularly effective for forming carbon-nitrogen bonds between the pyridine ring and the morpholine group, allowing for efficient assembly of the desired compound structure.
Structural Confirmation
The final structure verification of 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine and similar compounds typically involves analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography when crystals are available. For related compounds like those described in literature, specific techniques such as 1H NMR, 13C NMR, and MALDI-MS have been employed for structural confirmation .
Pharmaceutical Applications
4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine has garnered significant interest in pharmaceutical research due to its potential therapeutic applications.
PI3K Pathway Inhibition
Derivatives of 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine have demonstrated potential as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. This pathway plays a crucial role in regulating cell proliferation, survival, and metabolism, making it an important target for cancer therapy. The specific structure of the compound, with its trifluoromethyl group and morpholine moiety, contributes to its efficacy in interacting with key proteins in this pathway.
Cancer Research Applications
In vitro studies have indicated that compounds structurally related to 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine can effectively inhibit tumor growth in various cancer models. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are important properties for potential anticancer agents. Additionally, related fluorinated pyridine derivatives have been involved in the synthesis of active pharmaceutical ingredients (APIs) used in cancer treatment, suggesting similar potential for this compound .
Structure-Activity Relationships
The specific positioning of the trifluoromethyl group at the 2-position of the pyridine ring in 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine appears to be critical for its biological activity. This arrangement creates a unique electronic distribution that influences how the molecule interacts with target proteins. Similar compounds with trifluoromethyl groups at different positions (e.g., position 5 as in 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine) may exhibit different biological profiles .
Agrochemical Applications
Beyond pharmaceutical applications, 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine also shows promise in agrochemical research.
Building Block in Agrochemical Synthesis
The compound serves as a valuable building block in the synthesis of agrochemicals. Its unique structural features, particularly the trifluoromethyl group, contribute to enhanced biological activity in agricultural applications. The presence of both a pyridine ring and a morpholine moiety provides multiple points for further chemical modifications, allowing for the development of diverse agrochemical compounds.
Advantages of the Trifluoromethyl Group
The trifluoromethyl group in 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine confers several advantages in agrochemical applications. These include increased lipophilicity, which enhances penetration through plant cuticles, improved metabolic stability, which extends the compound's half-life, and altered electronic properties, which can enhance binding to target sites. These properties make trifluoromethylated compounds particularly valuable in the development of herbicides, fungicides, and insecticides.
Interaction Studies and Molecular Binding
Understanding how 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine interacts with biological targets is crucial for optimizing its applications in both pharmaceutical and agrochemical contexts.
Protein Binding Mechanisms
Interaction studies have revealed that 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine and its derivatives can form significant interactions with target proteins, particularly those involved in cancer pathways. These interactions typically involve a combination of hydrogen bonding, hydrophobic interactions, and π-stacking, with the trifluoromethyl group often participating in hydrophobic contacts with protein binding pockets.
Hydrogen Bonding Patterns
Hydrogen bonding between 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine and specific amino acid residues in target proteins has been observed, which may enhance binding affinity and selectivity. The morpholine oxygen and nitrogen atoms serve as potential hydrogen bond acceptors, while the pyridine nitrogen can function as either a hydrogen bond acceptor or a weak hydrogen bond donor depending on the environment.
Structure-Based Design Implications
The understanding of these molecular interactions has implications for structure-based drug design. By modifying specific portions of the 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine scaffold, researchers can potentially enhance binding affinity, selectivity, and other pharmacological properties. This rational design approach has been successfully applied to related compounds, such as trifluoromethylated pyridines used in cancer treatment .
Comparative Analysis with Related Compounds
To better understand the unique properties and potential applications of 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine, it is valuable to compare it with structurally related compounds.
Comparison with Positional Isomers
4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine represents a positional isomer where the trifluoromethyl group is located at position 5 instead of position 2 on the pyridine ring . While both compounds share the same molecular formula (C₁₀H₁₁F₃N₂O) and similar molecular weights, the different positioning of the trifluoromethyl group can significantly affect electronic distribution, dipole moment, and consequently, binding interactions with biological targets.
Comparison with Other Trifluoromethylpyridine Derivatives
4-Amino-2-(trifluoromethyl)pyridine represents another related compound that shares the 2-trifluoromethylpyridine core but features an amino group at position 4 instead of a morpholine . This compound has been used in the synthesis of active pharmaceutical ingredients for cancer treatment and as a precursor for pyridine-based ligands that stabilize hypervalent iodine, suggesting potential similar applications for 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine.
Comparison Table of Related Compounds
The following table compares key features of 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine with structurally related compounds:
Future Research Directions
Based on the current understanding of 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine and its properties, several promising research directions emerge.
Development of Targeted Cancer Therapeutics
Given the potential of derivatives of 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine as PI3K pathway inhibitors, further research could focus on optimizing these compounds for specific cancer types or targeting other cancer-related pathways. Structure-activity relationship studies could help identify modifications that enhance potency, selectivity, and pharmacokinetic properties.
Exploration of Novel Agrochemical Applications
The unique structural features of 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine suggest it could serve as a scaffold for developing novel agrochemicals with improved efficacy and environmental profiles. Research could focus on creating derivatives with enhanced specificity for plant pests or pathogens while minimizing effects on beneficial organisms.
Investigation of Alternative Synthesis Methods
Current synthesis methods for 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine typically involve multiple steps and palladium-catalyzed reactions. Future research could explore more efficient, cost-effective, and environmentally friendly synthetic routes, potentially including catalytic methods, flow chemistry, or biocatalysis.
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